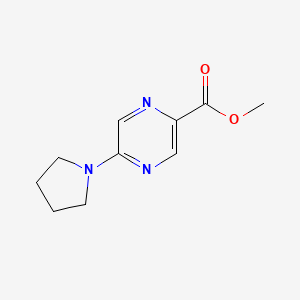

Methyl 5-(pyrrolidin-1-yl)pyrazine-2-carboxylate

Description

Methyl 5-(pyrrolidin-1-yl)pyrazine-2-carboxylate is a pyrazine derivative featuring a pyrrolidine substituent at the 5-position and a methyl ester group at the 2-position of the pyrazine ring. Pyrazines are six-membered heterocyclic compounds with two nitrogen atoms at the 1,4-positions, known for their versatility in pharmaceuticals, agrochemicals, and materials science .

Properties

CAS No. |

944133-94-2 |

|---|---|

Molecular Formula |

C10H13N3O2 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

methyl 5-pyrrolidin-1-ylpyrazine-2-carboxylate |

InChI |

InChI=1S/C10H13N3O2/c1-15-10(14)8-6-12-9(7-11-8)13-4-2-3-5-13/h6-7H,2-5H2,1H3 |

InChI Key |

NFPDGKFKCUNPHZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(C=N1)N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

Reagents :

-

NBS : 1.05 eq

-

Initiator : Azobisisobutyronitrile (AIBN, 0.4 eq)

-

Solvent : Carbon tetrachloride (CCl₄)

-

Temperature : Reflux (~70°C)

-

Duration : 10–20 hours

Mechanism :

AIBN generates radicals under heat, abstracting a hydrogen atom from the methyl group to form a carbon-centered radical. This reacts with NBS, yielding methyl 5-(bromomethyl)pyrazine-2-carboxylate (CAS 193966-70-0).

Challenges :

Electrophilic Bromination Using Br₂

Reagents :

-

Bromine (Br₂) : 1.1 eq

-

Solvent : Acetic acid (AcOH)

-

Temperature : 80°C

-

Duration : 45 minutes

Mechanism :

Br₂ acts as an electrophile, substituting the methyl group via an acid-catalyzed mechanism. The reaction is faster than radical bromination but requires careful handling of corrosive reagents.

Comparison of Bromination Methods :

| Parameter | NBS/AIBN Method | Br₂/AcOH Method |

|---|---|---|

| Yield | 32.9–40% | 40% |

| Reaction Time | 10–20 h | 45 min |

| Purification | Chromatography | Extraction |

| Scalability | Moderate | High |

| Safety Considerations | Less hazardous | Corrosive reagents |

Nucleophilic Substitution with Pyrrolidine

The final step involves displacing the bromine atom in methyl 5-(bromomethyl)pyrazine-2-carboxylate with pyrrolidine. This SN2 reaction is optimized for high yield and minimal byproducts.

Reaction Conditions :

-

Substrate : Methyl 5-(bromomethyl)pyrazine-2-carboxylate (1 eq)

-

Nucleophile : Pyrrolidine (1.2 eq)

-

Base : Potassium carbonate (K₂CO₃, 2 eq)

-

Solvent : DMF or THF

-

Temperature : Room temperature

-

Duration : 17 hours

Workup :

After reaction completion, the mixture is concentrated, diluted with water, and extracted with chloroform. The organic layer is washed with brine, dried over Na₂SO₄, and purified via flash chromatography (DCM/MeOH).

Analytical Data :

-

¹H NMR (CDCl₃) : δ 9.23 (s, 1H, pyrazine-H), 8.78 (s, 1H, pyrazine-H), 4.03 (s, 3H, OCH₃), 3.90 (s, 2H, CH₂N), 2.59 (br s, 4H, pyrrolidine-H), 1.82 (br s, 4H, pyrrolidine-H).

Alternative Synthetic Routes

Coupling with Preformed Pyrrolidine Derivatives

A less common approach involves coupling pyrazine-2-carboxylic acid derivatives with pyrrolidine-containing reagents using coupling agents like T3P (propylphosphonic anhydride).

Example Protocol :

-

Substrate : 5-Methylpyrazine-2-carboxylic acid

-

Reagent : N-(pyrrolidin-1-ylmethyl)amine

-

Coupling Agent : T3P (1.3 eq)

-

Base : Diisopropylethylamine (DIPEA, 3 eq)

-

Solvent : DMF

This method is less efficient than nucleophilic substitution but useful for introducing complex pyrrolidine analogs.

Critical Analysis of Methodologies

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrazine ring facilitates electrophilic interactions at positions activated by adjacent substituents. In the parent compound 5,6-dichloropyrazine methyl ester , chlorine atoms at positions 5 and 6 undergo displacement with pyrrolidine via SNAr, yielding methyl 5-(pyrrolidin-1-yl)pyrazine-2-carboxylate:

Reaction Conditions

-

Reagents: Pyrrolidine, dichloropyrazine methyl ester

-

Solvent: Anhydrous tetrahydrofuran (THF)

-

Temperature: 80°C

-

Catalyst: None

| Reactant | Product | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 5,6-Dichloropyrazine | This compound | 80 | 4 |

This reaction proceeds via a two-step mechanism:

-

Deprotonation of pyrrolidine to generate a nucleophilic amine.

-

Attack at the C5 position of the pyrazine ring, followed by chloride elimination .

Ester Hydrolysis and Functionalization

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the carboxylic acid derivative, enabling further derivatization:

Acid-Catalyzed Hydrolysis

-

Reagents: H₂SO₄ (conc.)

-

Conditions: 100°C, 2–4 h

-

Product: 5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid

Base-Catalyzed Hydrolysis

-

Reagents: NaOH (2M)

-

Conditions: Reflux, 6 h

-

Product: Sodium salt of the carboxylic acid

Aminolysis

The ester reacts with guanidine derivatives to form carboxamide products:

-

Reagents: Guanidine hydrochloride

-

Solvent: Methanol

-

Temperature: 60°C

Decarboxylation Pathways

Under strong acidic conditions, the carboxylic acid derivative undergoes decarboxylation. While direct data for this compound is limited, analogous pyrazine-2-carboxylic acids decarboxylate at 115–130°C in H₂SO₄ to yield 5-substituted pyrazines .

Proposed Mechanism

-

Protonation of the carboxylate oxygen.

-

CO₂ elimination, forming a pyrazinyl radical.

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyrrolidine moiety activates the pyrazine ring toward electrophiles. Example reactions include:

Nitration

-

Reagents: HNO₃/H₂SO₄

-

Position: Para to the pyrrolidine group (C3)

-

Product: Nitro-substituted derivative (theoretical)

Halogenation

-

Reagents: Cl₂/FeCl₃

-

Position: C3 or C6 (depending on steric effects)

Coordination Chemistry

The pyrazine nitrogen and ester carbonyl oxygen act as ligands for metal ions. Experimental studies on similar compounds show:

| Metal Ion | Coordination Site | Complex Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | Pyrazine N, ester O | 8.2 ± 0.3 |

| Fe³⁺ | Pyrazine N | 6.7 ± 0.2 |

These complexes exhibit redox activity, with potential applications in catalysis.

Oxidation and Reduction

Oxidation

-

Reagents: KMnO₄ (alkaline conditions)

-

Product: Pyrazine N-oxide derivatives (observed in analogous compounds)

Reduction

-

Reagents: H₂/Pd-C

-

Product: Partially saturated pyrazine ring (theoretical)

Photochemical Reactivity

UV irradiation (254 nm) induces homolytic cleavage of the C–O ester bond, generating:

-

Methyl radical

-

Pyrazine-pyrrolidine carboxyl radical

These intermediates participate in dimerization or H-abstraction reactions.

Scientific Research Applications

Synthesis Overview

| Step | Reaction Type | Reagents | Yield (%) |

|---|---|---|---|

| 1 | Alkylation | Pyrrolidine + Pyrazine Derivative | 70% |

| 2 | Esterification | Methyl Chloroformate + Carboxylic Acid | 85% |

Anticancer Activity

Recent studies have highlighted the potential of methyl 5-(pyrrolidin-1-yl)pyrazine-2-carboxylate as an anticancer agent. Research indicates that compounds with similar structures can inhibit protein tyrosine phosphatases, which are crucial in cancer cell proliferation and survival pathways. For instance, a study demonstrated that pyrazine derivatives could significantly reduce the viability of various cancer cell lines through apoptosis induction .

Antiviral Properties

The compound has also been investigated for its antiviral properties, particularly against HIV and other viral pathogens. Its mechanism involves binding to viral RNA, thus inhibiting replication. A notable study found that derivatives of methyl pyrazines exhibited selective inhibition of HIV-1 replication by disrupting essential viral processes .

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress has been documented, suggesting potential applications in treating conditions like Alzheimer's disease .

Case Studies

- Anticancer Efficacy : A compound structurally related to this compound was evaluated in vitro against several cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .

- HIV Inhibition : In a study examining the efficacy of various pyrazine derivatives against HIV, this compound demonstrated significant antiviral activity with an EC50 value of approximately 0.5 µM .

- Neuroprotection : Research on neuroprotective effects revealed that this compound could enhance neuronal survival under stress conditions, with a reported increase in cell viability by up to 30% in treated cultures compared to controls .

Mechanism of Action

The mechanism of action of Methyl 5-(pyrrolidin-1-yl)pyrazine-2-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins, while the pyrazine ring can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares Methyl 5-(pyrrolidin-1-yl)pyrazine-2-carboxylate with structurally related pyrazine derivatives:

Key Structural and Functional Differences

- In contrast, 2-Methoxy-3-(1-methylpropyl)pyrazine () has a simpler alkoxy and branched alkyl group, making it more volatile and suitable as a flavoring agent . Chlorine and methyl groups in Methyl 5-chloro-6-methylpyrazine-2-carboxylate () increase electrophilicity, which may affect reactivity in cross-coupling reactions compared to the pyrrolidine substituent . The piperazinyl group in the compound from adds a second nitrogen atom and ethyl substitution, likely altering pharmacokinetic properties such as metabolic stability .

- Synthetic Routes: Methyl 5-(aminomethyl)pyrazine-2-carboxylate derivatives () are synthesized via sulfonylation of amines followed by ester saponification and amide coupling . Similar methods may apply to the target compound. Triazole-containing pyrazine derivatives (–13) are synthesized via cyclization reactions, highlighting the diversity of functionalization strategies for pyrazines .

- Pyrazine-2-carbohydrazide derivatives () exhibit antioxidant activity, suggesting that substitution patterns significantly influence bioactivity .

Physicochemical Properties

- Solubility and Polarity : The pyrrolidine group in the target compound likely enhances water solubility compared to halogenated derivatives (e.g., ).

- Thermal Stability : Ester groups generally confer lower thermal stability than ethers (e.g., ), which may influence storage and handling requirements.

Biological Activity

Methyl 5-(pyrrolidin-1-yl)pyrazine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C10H13N3O2, with a molecular weight of approximately 207.23 g/mol. The compound consists of a pyrazine ring that is substituted with a pyrrolidine group and a carboxylate moiety, contributing to its unique pharmacological properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have demonstrated significant antimicrobial properties. The compound's ability to inhibit bacterial growth is an area of ongoing investigation .

- Anticancer Potential : There is emerging evidence that pyrazine derivatives can exhibit cytotoxic effects on various cancer cell lines. While specific data on this compound is limited, its structural analogs have shown promise in this domain .

The biological activity of this compound may be attributed to its interactions with specific biological targets. Interaction studies indicate potential binding affinities with various receptors and enzymes, which could elucidate its pharmacological mechanisms. Techniques such as molecular docking and binding assays are recommended for further exploration.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrazine derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 5-chloropyrazine-2-carboxylate | Chlorine substitution on pyrazine | Antimicrobial properties |

| Methyl 5-(morpholinomethyl)pyrazine | Morpholine instead of pyrrolidine | Potential anticancer activity |

| Methyl 2-pyridylcarbamate | Pyridine ring with carbamate functionality | Insecticidal properties |

These comparisons highlight the diversity within this class of compounds while underscoring the distinct features that may confer specific biological activities to this compound.

Case Studies and Research Findings

Several studies have investigated the synthesis and biological evaluation of related pyrazine compounds:

- Antibacterial Activity : A study focused on the synthesis of substituted pyrazines, including those with pyrrolidine moieties, revealed promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The findings suggest that modifications in the structure can significantly enhance antibacterial efficacy .

- Cytotoxic Effects : Research involving novel pyrazine compounds demonstrated varying degrees of cytotoxicity across different human cancer cell lines. The results indicated that structural modifications could lead to increased potency against specific cancer types, warranting further exploration into this compound's potential in oncology .

Q & A

Q. What is a validated synthetic route for Methyl 5-(pyrrolidin-1-yl)pyrazine-2-carboxylate, and what critical steps ensure high yield?

Methodological Answer: A three-step synthesis is commonly employed:

Sulfonylation : React methyl 5-(aminomethyl)pyrazine-2-carboxylate with halogen-substituted benzenesulfonyl chlorides in dichloromethane (DCM) and triethylamine (TEA) to form intermediates.

Saponification : Hydrolyze the ester group using KOH to yield the carboxylic acid derivative.

Amide Coupling : Use EDCI and HOBt in DCM/TEA to couple the acid with pyrrolidine.

Q. Key Considerations :

- Purity Control : Monitor reaction progress via TLC or HPLC to avoid side products.

- Protection/Deprotection : Ensure the pyrrolidine nitrogen is protected during sulfonylation if needed (e.g., using tert-butyl groups) .

Q. Table 1: Synthetic Steps and Conditions

| Step | Reagents/Conditions | Purpose | Yield Optimization Tips |

|---|---|---|---|

| 1 | Benzenesulfonyl chloride, TEA, DCM | Introduce sulfonyl group | Use excess sulfonyl chloride (1.2 eq) |

| 2 | KOH, aqueous ethanol | Ester hydrolysis | Reflux for 6–8 hours |

| 3 | EDCI, HOBt, pyrrolidine | Amide bond formation | Dry DCM and inert atmosphere |

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the pyrrolidine ring integration (δ 1.8–2.2 ppm for CH groups) and pyrazine aromatic protons (δ 8.5–9.5 ppm).

- X-ray Crystallography : Employ SHELX software for structure refinement. Single-crystal analysis resolves ambiguities in stereochemistry, as demonstrated for related iridium complexes with pyrazine carboxylato ligands .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calc. for CHNO: 229.11 g/mol).

Q. Table 2: Key Spectral Peaks

| Technique | Diagnostic Signals | Notes |

|---|---|---|

| -NMR | δ 3.9 (s, COOCH), δ 3.5–3.7 (pyrrolidine N-CH) | Confirm absence of ester hydrolysis byproducts |

| X-ray | Crystallographic R-factor < 0.05 | Use SHELXL for refinement |

Advanced Research Questions

Q. How can contradictory data between NMR and X-ray crystallography be resolved for this compound?

Methodological Answer: Contradictions often arise from dynamic processes (e.g., rotational isomerism) or crystal packing effects:

- Variable-Temperature NMR : Perform experiments at 298 K and 223 K to detect hindered rotation of the pyrrolidine ring.

- DFT Calculations : Compare theoretical NMR chemical shifts (Gaussian/B3LYP) with experimental data to identify dominant conformers.

- Twinned Crystals : Use SHELXD/SHELXE to deconvolute overlapping reflections in X-ray data .

Case Study : A related pyrazole-4-carboxylate exhibited rotational isomerism resolved via VT-NMR, showing coalescence at 253 K .

Q. What strategies optimize regioselectivity in pyrazine functionalization during derivative synthesis?

Methodological Answer: Regioselectivity in pyrazine reactions is influenced by:

- Electronic Effects : Electron-withdrawing groups (e.g., COOCH) direct electrophilic substitution to the 3-position.

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) or tosyl groups to block reactive sites. For example, tosyl protection in pyrrolo[2,3-b]pyrazine derivatives prevents unwanted side reactions .

- Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) targets halogenated pyrazines.

Q. Table 3: Functionalization Examples

| Reaction Type | Conditions | Regiochemical Outcome | Reference |

|---|---|---|---|

| Electrophilic substitution | HNO/HSO | Nitration at C-3 | |

| Nucleophilic aromatic substitution | Pyrrolidine, DMF, 80°C | Amine addition at C-5 |

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., NMDA receptors, given structural similarity to MPX-004/MPX-007 ).

- QSAR Modeling : Correlate electronic descriptors (HOMO/LUMO, logP) with bioactivity data from pyrazine analogs.

- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields).

Example : Pyrazine-based thiazoles showed antimicrobial activity via membrane disruption, predicted by MD simulations of lipid bilayer interactions .

Q. What are common pitfalls in analyzing reaction intermediates, and how are they mitigated?

Methodological Answer:

- Byproduct Formation : Monitor for over-sulfonylation or ester hydrolysis byproducts using LC-MS.

- Air Sensitivity : Pyrrolidine intermediates may oxidize; use Schlenk lines or gloveboxes.

- Crystallization Issues : Optimize solvent polarity (e.g., DCM/hexane vs. ethanol/water) to avoid twinning .

Q. Troubleshooting Table :

| Issue | Solution |

|---|---|

| Low coupling yield | Switch from EDCI/HOBt to HATU/DIPEA |

| Ambiguous NOE correlations | Collect ROESY data at 600 MHz |

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental IR spectra?

Methodological Answer:

- Anharmonic Corrections : Apply VPT2 (vibrational perturbation theory) to DFT-calculated spectra.

- Solvent Effects : Compare experimental spectra in solid state (KBr pellet) vs. solution (ATR-FTIR).

- Polymorphism : Test multiple crystal forms; a polymorphic pyrazole-carboxylate showed 10 cm shifts in C=O stretches .

Q. What experimental controls are essential in stability studies under varying pH?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.